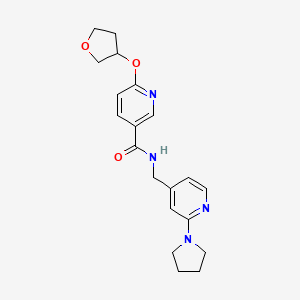
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and other therapeutic properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine moiety, and a tetrahydrofuran group. The molecular formula is C18H22N4O2, and its molecular weight is approximately 342.4 g/mol.
Molecular Structure:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine-based compounds, including derivatives similar to this compound. These compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted by Ragab et al. reported that pyridine derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL . This suggests that this compound may possess similar or enhanced antibacterial properties due to its structural features.
Antiviral Activity
Pyridine compounds have also been explored for their antiviral activities, particularly in the context of emerging viral threats such as SARS-CoV-2. The presence of specific functional groups in these compounds can enhance their interaction with viral targets.
Research Findings
A comprehensive review indicated that pyridine derivatives exhibit antiviral activities by inhibiting viral replication and entry into host cells . The structural modifications in this compound may contribute to its potential efficacy against various viruses.
The mechanism of action for this compound likely involves interactions with biological macromolecules, including enzymes and receptors involved in microbial and viral pathogenesis. The pyridine and pyrrolidine moieties may facilitate binding to specific targets, modulating biological pathways that lead to therapeutic effects.
Toxicity and Safety Profile
While the biological activity of N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yloxy)nicotinamide appears promising, it is essential to evaluate its safety profile. Preliminary toxicity assessments indicate potential risks associated with similar compounds, necessitating further investigation into its safety for therapeutic use .
Eigenschaften
IUPAC Name |
6-(oxolan-3-yloxy)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(16-3-4-19(22-13-16)27-17-6-10-26-14-17)23-12-15-5-7-21-18(11-15)24-8-1-2-9-24/h3-5,7,11,13,17H,1-2,6,8-10,12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSKWWRTOIKDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














